1-(butan-2-yl)-1H-imidazole
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Overview
Description
1-(butan-2-yl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The butan-2-yl group attached to the nitrogen atom at position 1 introduces a secondary butyl substituent, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(butan-2-yl)-1H-imidazole can be synthesized through various methods. One common approach involves the alkylation of imidazole with butan-2-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Imidazole and butan-2-yl halide (e.g., butan-2-yl chloride or butan-2-yl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The imidazole is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. The butan-2-yl halide is then added dropwise, and the reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours. The product is isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve yield. Additionally, alternative methods such as catalytic hydrogenation or microwave-assisted synthesis may be explored to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of imidazole derivatives with reduced nitrogen atoms.
Substitution: The butan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(butan-2-yl)-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
1-(butyl)-1H-imidazole: Similar structure but with a butyl group instead of a butan-2-yl group.
1-(isobutyl)-1H-imidazole: Contains an isobutyl group, which introduces different steric and electronic effects.
1-(tert-butyl)-1H-imidazole: Features a tert-butyl group, leading to increased steric hindrance and altered reactivity.
Uniqueness: 1-(butan-2-yl)-1H-imidazole is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and interactions with other molecules. The secondary butyl group introduces chirality, potentially leading to enantiomeric forms with distinct properties.
Properties
IUPAC Name |
1-butan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7(2)9-5-4-8-6-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNBGLKLKMMJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497232 |
Source
|
Record name | 1-(Butan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20075-29-0 |
Source
|
Record name | 1-(Butan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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